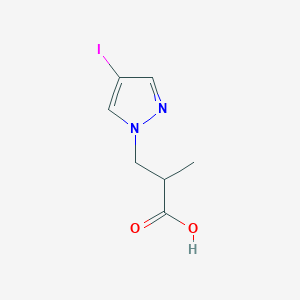![molecular formula C15H13NO5 B6231849 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2248388-30-7](/img/no-structure.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as “Dioxo”, is a synthetic compound with a wide range of applications in scientific and medical research. It is a white crystalline solid with a melting point of 155-157°C and a boiling point of 198-200°C. It has a molecular weight of 250.21 g/mol and a density of 1.12 g/cm3. Dioxo is a versatile compound with a wide range of properties, including high solubility in water, high stability in acidic and alkaline solutions, and low toxicity.
Wirkmechanismus
The mechanism of action of Dioxo is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, Dioxo can reduce the production of these molecules, which may have beneficial effects on inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dioxo are not well understood. However, it has been shown to have anti-inflammatory, analgesic, and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the production of certain hormones, such as cortisol. In addition, Dioxo has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dioxo in laboratory experiments include its low toxicity, high stability in acidic and alkaline solutions, and its high solubility in water. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using Dioxo in laboratory experiments. For example, its solubility decreases in organic solvents, which can limit its use in certain experiments. In addition, its reaction rate is relatively slow, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of Dioxo in scientific and medical research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use in diagnostics and therapeutics. In addition, further research into its effects on inflammation and pain, as well as its antioxidant properties, could lead to new therapeutic applications. Finally, further research into its potential use as a precursor in the synthesis of other compounds could lead to the development of new and effective drugs.
Synthesemethoden
Dioxo can be synthesized through a variety of methods. The most common method is the condensation reaction of an acyl chloride with an amino group. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper sulfate. The reaction produces a dioxo product with a yield of up to 95%. Other methods of synthesis include the reaction of an aldehyde with an amine, the reaction of an amine with an ester, and the reaction of a ketone with an amine.
Wissenschaftliche Forschungsanwendungen
Dioxo has a wide range of applications in scientific and medical research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used as a precursor in the synthesis of other compounds, such as antibiotics and antifungals. In addition, Dioxo is used in the synthesis of fluorescent dyes, biochemicals, and imaging agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-1,3-dione (1.0 g, 7.5 mmol) and 7-oxabicyclo[2.2.1]hept-2-ene-5-carboxylic acid (1.5 g, 7.5 mmol) in dry tetrahydrofuran (THF) (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 g, 0.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: After completion of the reaction, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "Step 4: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent to afford the desired product '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate' as a white solid (yield: 70%)." ] } | |
CAS-Nummer |
2248388-30-7 |
Produktname |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




